3-(M-tolyl)pyrrolidine-2-carboxylic acid
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Overview
Description
3-(M-tolyl)pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids It features a pyrrolidine ring substituted with a carboxylic acid group and a meta-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(M-tolyl)pyrrolidine-2-carboxylic acid typically involves the reaction of a suitable pyrrolidine derivative with a meta-tolyl group. One common method is the Michael addition reaction, where a pyrrolidine derivative reacts with a meta-tolyl-substituted enone under basic conditions to form the desired product . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives, which can selectively yield pyrrolidine-2-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions of the aforementioned synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(M-tolyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The meta-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(M-tolyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(M-tolyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring and the meta-tolyl group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the meta-tolyl group, making it less hydrophobic and potentially less selective in binding interactions.
3-(P-tolyl)pyrrolidine-2-carboxylic acid: Similar structure but with a para-tolyl group, which may affect its steric and electronic properties.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring but without the aromatic substitution.
Uniqueness
3-(M-tolyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the meta-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its hydrophobic interactions and potentially improve its binding affinity to specific targets .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(3-methylphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-3-2-4-9(7-8)10-5-6-13-11(10)12(14)15/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15) |
InChI Key |
RWHQLPIVMHQXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNC2C(=O)O |
Origin of Product |
United States |
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